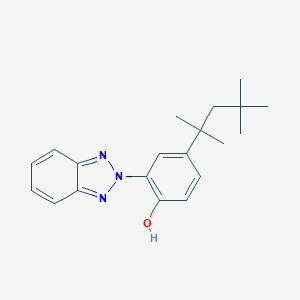

1-(叔丁氧羰基)-3-甲基哌啶-3-羧酸

描述

Synthesis Analysis

The synthesis of stereoisomers of related compounds demonstrates the versatility of tert-butoxycarbonyl-protected intermediates in creating structurally complex and stereochemically defined products. For instance, Bakonyi et al. (2013) outlined a synthesis route for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the importance of reaction conditions in achieving desired cis or trans acids through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).

Molecular Structure Analysis

Studies such as those conducted by Jankowska et al. (2002) on similar tert-butoxycarbonyl compounds reveal the influence of N-methylation on peptide conformation, demonstrating the structural intricacies and the impact of substituents on molecular behavior (Jankowska et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid and its derivatives are central to the development of novel synthetic pathways. Crane et al. (2011) utilized trichloroisocyanuric acid (TCCA) mediated Hofmann rearrangement to synthesize related compounds, showcasing the compound's versatility in organic synthesis (Crane et al., 2011).

Physical Properties Analysis

The physical properties of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, such as solubility, melting point, and stability, are crucial for its handling and application in synthesis. However, specific studies focusing on these aspects were not identified in the search, indicating a potential gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and compatibility with different reagents and solvents, define the utility of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid in synthetic chemistry. Research by Saito et al. (2006) on a novel tert-butoxycarbonylation reagent underscores the importance of understanding the compound's chemical behavior for its effective use in organic synthesis (Saito et al., 2006).

科学研究应用

晶体结构和构象研究

与1-(叔丁氧羰基)-3-甲基哌啶-3-羧酸相关的化合物的研究为肽的构象和N-甲基化在确定肽结构中的作用提供了见解。例如,研究了O-苄基-N-叔丁氧羰基-N-甲基-L-酪氨酸的晶体结构,以检验N-甲基化对肽构象的影响,揭示了特定的折叠构象和分子间氢键结构(Jankowska et al., 2002)。

化学合成和反应性

描述了使用叔丁氧羰基化试剂来修饰含有酸性质子的底物,如酚、芳香和脂肪胺盐酸盐以及芳香羧酸,展示了这类化合物在温和条件下的化学多样性和选择性反应性(Saito et al., 2006)。此外,还开发了一种新型叔丁氧羰基化试剂,1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉(BBDI),用于类似底物的叔丁氧羰基化(Saito & Takahata, 2009)。

合成非天然氨基酸

已开发了所有四种立体异构体的3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸的合成方法,显著推进了合成非天然氨基酸的方法学。这项研究突出了通过简单调整反应条件获得纯顺式或反式酸形式的能力(Bakonyi et al., 2013)。

化学反应中的改进选择性

研究还着重于提高去除叔丁氧羰基的选择性,这是肽合成中常用的保护基。Bodanszky和Bodanszky(2009)的研究表明,用酚稀释可以提高去除叔丁氧羰基的选择性,从而增强肽合成过程的效率(Bodanszky & Bodanszky, 2009)。

在聚合物和材料科学中的应用

探索了由氨基酸衍生的聚(甲基丙炔酯)的合成和手性光学性质,其中包含叔丁氧羰基保护的氨基酸。这些研究揭示了这些聚合物呈现单手螺旋结构,展示了这类化合物在开发具有独特光学性质的新材料方面的潜在应用(Qu et al., 2009)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

属性

IUPAC Name |

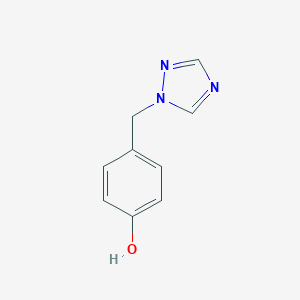

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIKLOOSITZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595188 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

CAS RN |

534602-47-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)